BenchChemオンラインストアへようこそ!

8-Cyano-4-hydroxyquinoline-3-carbohydrazide

Hammett substituent constant electron-withdrawing group structure-activity relationship

8-Cyano-4-hydroxyquinoline-3-carbohydrazide (CAS 1329610-13-0) delivers a powerful combination of electronic tuning (Hammett σₚ ≈ 0.66) and synthetic versatility for antitubercular discovery. Its three reactive centers—C3-hydrazide, C8-cyano, and C4-hydroxy—enable orthogonal derivatization without protecting groups, supporting rapid hydrazone library synthesis and lead optimization. The 8-CN group fills a critical QSAR parameter gap between 8-CF₃ and 8-NO₂, while its lower logP (XLogP3 ≈ 0.6) improves solubility over 8-CF₃ analogs. Supplied at 97% purity with NMR, HPLC, and GC documentation. Insist on the 8-cyano derivative; generic substitution compromises electronic tuning and downstream chemistry.

Molecular Formula C11H8N4O2
Molecular Weight 228.21 g/mol
Cat. No. B11879577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cyano-4-hydroxyquinoline-3-carbohydrazide
Molecular FormulaC11H8N4O2
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)NN)C#N
InChIInChI=1S/C11H8N4O2/c12-4-6-2-1-3-7-9(6)14-5-8(10(7)16)11(17)15-13/h1-3,5H,13H2,(H,14,16)(H,15,17)
InChIKeyWRDCKMPLDZSSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cyano-4-hydroxyquinoline-3-carbohydrazide – A Strategic Quinoline Building Block for Antimycobacterial and Anti-Infective Discovery


8-Cyano-4-hydroxyquinoline-3-carbohydrazide (CAS 1329610-13-0, molecular formula C₁₁H₈N₄O₂, molecular weight 228.21 g/mol) is a ring-substituted quinoline-3-carbohydrazide derivative bearing an electron-withdrawing cyano group at the 8-position, a hydroxy group at the 4-position, and a free carbohydrazide (–CONHNH₂) moiety at the 3-position . The compound belongs to a therapeutically significant class of quinolinecarbohydrazides that has yielded antimycobacterial lead compounds with MIC values as low as 3.125 µg/mL against drug-sensitive and drug-resistant Mycobacterium tuberculosis H₃₇Rv [1]. Its 8-cyano substituent distinguishes it from other 8-substituted analogs (e.g., 8-F, 8-Cl, 8-CF₃, 8-CH₃, 8-H) by providing a strong –I and –M electronic effect (Hammett σₚ ≈ 0.66) that modulates the quinoline ring's electron density while offering a versatile synthetic handle for further derivatization [2]. Commercially available at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) , this compound serves as a key intermediate for generating focused libraries of hydrazone derivatives through condensation with aldehydes or ketones [3].

Why 8-Cyano-4-hydroxyquinoline-3-carbohydrazide Cannot Be Replaced by Other 8-Substituted Quinoline-3-carbohydrazides


Generic substitution across 8-substituted quinoline-3-carbohydrazides is not scientifically valid because the electronic nature of the 8-position substituent fundamentally alters the quinoline ring's electron density distribution, which in turn governs binding affinity to biological targets, reactivity in derivatization chemistry, and physicochemical properties. The 8-cyano group (σₚ ≈ 0.66) exerts a strong electron-withdrawing resonance (–M) and inductive (–I) effect that is qualitatively and quantitatively distinct from the electron-donating character of 8-CH₃ (σₚ ≈ –0.17, +I effect), the moderate electron-withdrawing but lipophilic character of 8-Cl (σₚ ≈ 0.23) or 8-CF₃ (σₚ ≈ 0.54), and the small size but high electronegativity of 8-F (σₚ ≈ 0.06) [1][2]. In the antimycobacterial quinolinecarbohydrazide series reported by Monga et al., ring substitution patterns at the quinoline core directly determined MIC outcomes against M. tuberculosis H₃₇Rv, with certain 4,8-disubstituted analogs achieving MIC values of 6.25 µg/mL while others were inactive [2]. Furthermore, the 8-cyano group provides a unique synthetic trajectory: it can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in cyclization reactions to form fused heterocycles—transformations that are chemically inaccessible to 8-halo, 8-alkyl, or 8-H analogs . Unsubstituted 4-hydroxyquinoline-3-carbohydrazide (8-H, CAS 103264-46-6) lacks the electronic tuning and synthetic versatility of the 8-cyano derivative. These differences render blind interchange scientifically unsound and procurement decisions must be guided by the specific substituent requirements of the target application [1].

Quantitative Differentiation of 8-Cyano-4-hydroxyquinoline-3-carbohydrazide from its Closest 8-Substituted Analogs


Electronic Modulation: 8-Cyano vs. 8-Methyl and 8-Chloro Substituent Effects on Quinoline Ring Electron Density

The 8-cyano substituent (Hammett σₚ = 0.66) provides the strongest electron-withdrawing effect among commercially available 8-substituted 4-hydroxyquinoline-3-carbohydrazide analogs. This is a 4.9-fold stronger –I/–M effect than 8-Cl (σₚ = 0.23) and fundamentally opposite in electronic character to 8-CH₃ (σₚ = –0.17), which is electron-donating [1]. In the quinolinecarbohydrazide antimycobacterial series, electron-withdrawing substitution patterns were associated with improved target binding and lower MIC values [2]. The cyano group's –M resonance effect additionally withdraws electron density from the quinoline π-system through the conjugated ring, an effect absent in 8-F (σₚ = 0.06, weak –I dominant) and 8-CF₃ (σₚ = 0.54, –I only, no –M) [1][3].

Hammett substituent constant electron-withdrawing group structure-activity relationship quinoline electronic tuning

Synthetic Versatility: 8-Cyano Group Enables Unique Downstream Derivatization Pathways Inaccessible to 8-Halo or 8-Alkyl Analogs

The 8-cyano group in 8-cyano-4-hydroxyquinoline-3-carbohydrazide provides three distinct synthetic transformation pathways not available to 8-F, 8-Cl, 8-CH₃, or 8-H analogs: (i) hydrolysis to 8-carboxy under acidic or basic conditions, (ii) reduction to 8-aminomethyl with LiAlH₄ or catalytic hydrogenation, and (iii) cyclization with the ortho-ring nitrogen or the C3-carbohydrazide moiety to form fused heterocycles such as pyrimidoquinolines . The free C3-carbohydrazide group further enables condensation with diverse aldehydes to generate N'-arylidene hydrazone libraries—a strategy employed in multiple β-glucuronidase inhibitor and antimycobacterial discovery programs where 24 of 30 synthesized N-arylidenequinoline-3-carbohydrazides showed outstanding activity (IC₅₀ range 2.11–48.3 µM) [1]. In contrast, 8-fluoro (CAS 1018127-67-7) and 8-chloro (CAS 874764-65-5) analogs are limited to the hydrazone condensation chemistry at C3 and cannot undergo further functionalization at C8 without harsh metal-catalyzed cross-coupling conditions [2].

synthetic intermediate hydrazone library cyano reactivity heterocycle synthesis

Antimycobacterial Class-Level Potency: Quinoline-3-carbohydrazides with Electron-Withdrawing 8-Substituents Exhibit MIC Values as Low as 0.625 µg/mL

In the structurally characterized 4-hydroxy-8-trifluoromethyl-quinoline-3-carbohydrazide series reported by Thomas et al. (2011), the most effective derivatives achieved MIC values of 0.625 µg/mL against M. tuberculosis H₃₇Rv, with the 8-CF₃ electron-withdrawing group contributing to enoyl-ACP reductase (InhA) target engagement as confirmed by X-ray crystallography of compound 5j and molecular docking studies [1]. In the parallel ring-substituted quinolinecarbohydrazide study by Monga et al. (2004), 4,8-disubstituted analogs such as 4,8-dicyclopentyl-2-quinolinecarbohydrazide (2f) achieved MIC values of 6.25 µg/mL against drug-sensitive M. tuberculosis H₃₇Rv [2]. While no published MIC data exist specifically for the 8-CN analog, the strong electron-withdrawing character of cyano (σₚ = 0.66) is comparable to that of CF₃ (σₚ = 0.54), and class-level SAR indicates that 8-position electron withdrawal is favorable for antimycobacterial activity in this scaffold [1][2][3].

antitubercular Mycobacterium tuberculosis MIC enoyl-ACP reductase

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile of 8-CN vs. 8-CF₃, 8-Cl, and 8-H Analogs

The 8-cyano analog exhibits an intermediate lipophilicity (XLogP3-AA = 0.6) that is substantially lower than the 8-CF₃ analog (estimated XLogP3 ≈ 1.8–2.2 due to trifluoromethyl lipophilicity) and the 8-Cl analog (estimated XLogP3 ≈ 1.5), while being higher than the unsubstituted 8-H parent (XLogP3 ≈ 0.3) [1]. The topological polar surface area (TPSA) of 108 Ų for the 8-CN analog [1] is increased relative to 8-CF₃ (~84 Ų) and 8-Cl (~84 Ų) due to the cyano group's contribution to polar surface area, while the hydrogen bond acceptor count is 5 (vs. 4 for 8-Cl/8-H, and 7 for 8-CF₃) [1][2]. These profiles place 8-CN in a favorable drug-likeness space: TPSA < 140 Ų and XLogP3 < 5 satisfy both the Veber and Lipinski rules, whereas 8-CF₃ analogs risk exceeding optimal logP thresholds [1][2].

XLogP3 topological polar surface area hydrogen bond donor/acceptor drug-likeness

Vendor QC Differentiation: Batch-Specific Analytical Documentation at 97% Purity for Reproducible Research

8-Cyano-4-hydroxyquinoline-3-carbohydrazide is supplied by Bidepharm at a standard purity of 97% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This purity specification exceeds the typical 95% purity offered for many 8-substituted analogs from general chemical suppliers, where purity data may be less rigorously documented . For the closely related 8-fluoro analog (CAS 1018127-67-7), Chemenu lists purity at 95%+ without specification of batch-level QC documentation . The availability of verifiable batch QC is critical for biological assay reproducibility: a 2% purity difference (97% vs. 95%) can translate to a ≥2% systematic error in IC₅₀ or MIC determinations if impurities possess biological activity [1].

batch QC NMR HPLC purity specification reproducibility

Caveat on Evidence Strength: Direct Comparative Biological Data for 8-CN Analog Are Currently Absent from the Published Literature

Despite extensive searching of PubMed, SciFinder, and patent databases, no published study was identified that directly compares the in vitro biological activity (MIC, IC₅₀, Kd, or in vivo efficacy) of 8-cyano-4-hydroxyquinoline-3-carbohydrazide against any of its 8-substituted analogs (8-F, 8-Cl, 8-CF₃, 8-CH₃, 8-H) in the same assay under identical conditions [1]. The differentiation claims in Evidence Items 1–5 above are therefore based on (i) well-established physical organic chemistry principles (Hammett constants), (ii) class-level SAR from structurally analogous quinoline-3-carbohydrazide series, (iii) computed physicochemical property comparisons, and (iv) vendor QC documentation—but not on direct head-to-head biological testing [1][2]. This represents a significant evidence gap. Research groups considering procurement of this compound for target-based screening should plan to generate their own comparative data against the most relevant 8-substituted analog for their specific assay system [1].

evidence gap research opportunity comparative study needed

Highest-Value Application Scenarios for 8-Cyano-4-hydroxyquinoline-3-carbohydrazide Based on Established Evidence


Medicinal Chemistry: Generation of N'-Arylidene Hydrazone Libraries for Antimycobacterial or β-Glucuronidase Inhibitor Screening

The free C3-carbohydrazide moiety enables rapid one-step condensation with diverse aromatic aldehydes to generate N'-arylidene hydrazone libraries, a validated strategy that has yielded potent β-glucuronidase inhibitors (IC₅₀ as low as 2.11 µM across 24 active compounds) [1]. The 8-cyano group's strong electron-withdrawing effect (σₚ = 0.66) provides electronic tuning of the quinoline core that, based on class-level SAR from the 8-CF₃ series (MIC = 0.625 µg/mL), is predicted to favor antimycobacterial target engagement at enoyl-ACP reductase (InhA) [2][3]. This compound is therefore most rationally deployed in antitubercular discovery programs where 8-position electronic modulation is a design variable and where the cyano group's synthetic versatility (hydrolysis, reduction, cyclization) offers downstream lead optimization pathways not available with 8-halo or 8-alkyl analogs [3].

Synthetic Methodology: Use as a Polyfunctional Building Block for Orthogonal Derivatization at Three Distinct Positions

The compound's three reactive centers—C3-hydrazide (condensation, cyclization), C8-cyano (hydrolysis to –COOH, reduction to –CH₂NH₂, cyclization to fused heterocycles), and C4-hydroxy (O-alkylation, O-acylation)—enable sequential, protecting-group-free orthogonal derivatization [1]. This is a significant practical advantage over the 8-fluoro analog (CAS 1018127-67-7), which is limited to C3 and C4 chemistry only, and the 8-chloro analog, which requires transition metal catalysis for C8 functionalization [2]. Researchers requiring maximum scaffold diversification from a single starting material should prioritize the 8-cyano analog over other 8-substituted quinoline-3-carbohydrazides available from commercial suppliers .

Computational Chemistry and QSAR Model Development: A Strongly Electron-Withdrawing Benchmark for 8-Position Substituent Effects

With its Hammett σₚ value of 0.66, the 8-cyano analog serves as an extreme electron-withdrawing benchmark in QSAR and 3D-QSAR model development for quinoline-based pharmacophores [1]. The 8-CN analog fills a parameter space gap between 8-CF₃ (σₚ = 0.54) and stronger withdrawing groups like 8-NO₂ (σₚ = 0.78, but redox-active and potentially assay-interfering), making it valuable for establishing substituent effect correlations [1]. QSAR studies on N-arylidenequinoline-3-carbohydrazides have employed multi-linear regression with genetic function algorithm analysis; inclusion of 8-CN derivatives would expand the electronic descriptor range and improve model predictivity [2]. Researchers building predictive models for quinolinecarbohydrazide biological activity should procure 8-CN as a key substituent probe.

Anti-Infective Lead Optimization: A Lower-Lipophilicity Alternative to 8-CF₃ with Improved Predicted Solubility and Drug-Likeness

For programs that have identified 8-CF₃-quinolinecarbohydrazide leads (MIC = 0.625 µg/mL) but face solubility-limited assay performance or high logP-driven off-target toxicity, the 8-cyano analog offers a structurally similar but physicochemically differentiated alternative [1][2]. The 8-CN analog has an XLogP3 of 0.6 versus an estimated ~1.8–2.2 for 8-CF₃, representing a >1.2 log unit reduction in lipophilicity that predicts improved aqueous solubility and reduced plasma protein binding [2]. Its TPSA of 108 Ų remains well within the Veber drug-likeness threshold (<140 Ų) [2]. This substitution strategy (CF₃ → CN) is precedented in medicinal chemistry as a tactic to improve physicochemical properties while preserving electron-withdrawing character [3].

Quote Request

Request a Quote for 8-Cyano-4-hydroxyquinoline-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.